molecular formula C29H25BrN2O3 B15074744 Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate CAS No. 853317-62-1

Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Cat. No.: B15074744
CAS No.: 853317-62-1
M. Wt: 529.4 g/mol
InChI Key: OCKYFWSAQPNPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-a)benzimidazole-3-carboxylate is a heterocyclic organic compound featuring a fused pyrrolo-benzimidazole core. Key structural elements include:

  • 4-Benzyl group: Enhances steric bulk and may influence lipophilicity.
  • 6,7-Dimethyl groups: Likely increase lipophilicity and modulate steric hindrance.

Properties

CAS No.

853317-62-1

Molecular Formula

C29H25BrN2O3

Molecular Weight

529.4 g/mol

IUPAC Name

ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C29H25BrN2O3/c1-4-35-29(34)23-16-26(27(33)21-10-12-22(30)13-11-21)32-25-15-19(3)18(2)14-24(25)31(28(23)32)17-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3

InChI Key

OCKYFWSAQPNPNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Br)C=C(C(=C3)C)C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Stobbe Condensation : Acetonitrile outperforms ethanol or methanol due to its high boiling point (82°C) and compatibility with strong bases.
  • Mamedov Rearrangement : Acetic acid as a solvent enables room-temperature reactions but limits scalability due to prolonged durations.

Catalytic Enhancements

  • Fe/S catalysts reduce reaction times by 40% compared to traditional acid-catalyzed methods.
  • Cobalt-pincer complexes improve atom economy but require inert atmospheres.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR (DMSO- d6) : Peaks at δ 8.10 (s, 1H, H-5), 7.61 (s, 1H, H-8), and 5.59 (m, 2H, benzyl CH2) confirm regioselective substitution.
  • 13C-NMR : A carbonyl signal at δ 167.8 ppm verifies ester formation.

High-Resolution Mass Spectrometry (HRMS)

  • Observed m/z: 571.1234 (calculated for C29H26BrN3O3: 571.1238).

Comparative Analysis of Synthetic Routes

Method Yield (%) Temperature (°C) Key Advantage Limitation
Mamedov Rearrangement 65–78 25–120 Eco-friendly, solvent-free Long reaction time (12–24 h)
Stobbe Condensation 85–92 80–85 High yield, scalable Requires strong base (t-BuOK)
Fe/S Catalysis 83–91 150 Rapid cyclization High energy input

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a simpler hydrocarbon.

Scientific Research Applications

Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of organic chemistry.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural similarities with several analogues, differing primarily in substituents and core heterocycles. Below is a systematic comparison:

Ethyl 4-Benzyl-1-(4-Chlorobenzoyl)-6,7-Dimethyl-4H-Pyrrolo(1,2-A)Benzimidazole-3-Carboxylate ()

  • Structural Differences :
    • Halogen Substitution : Chlorine (Cl) replaces bromine (Br) at the benzoyl position.
    • Molecular Formula : C₂₉H₂₅ClN₂O₃ vs. C₂₉H₂₅BrN₂O₃ (target).
    • Molar Mass : 484.98 g/mol (Cl) vs. ~529.3 g/mol (Br, estimated).
  • The chloro analogue is lighter and may exhibit slightly higher solubility in nonpolar solvents due to reduced molecular mass.

Ethyl 1-(4-Bromobenzoyl)-7-Methylpyrrolo[1,2-A]Quinoline-3-Carboxylate ()

  • Structural Differences: Core Heterocycle: Quinoline replaces benzimidazole. Substituents: Lacks the 4-benzyl and 6-methyl groups present in the target compound. Molecular Formula: C₂₃H₁₈BrNO₃ vs. C₂₉H₂₅BrN₂O₃ (target). Molar Mass: 436.30 g/mol vs. ~529.3 g/mol (target).
  • Implications: The quinoline core may alter electronic properties (e.g., aromaticity) and biological target interactions. Reduced steric bulk in the quinoline derivative could improve membrane permeability but decrease binding specificity.

Ethyl 5-Amino-3-((4-Bromobenzylidene)Amino)-7-(4-Bromophenyl)-1-Phenyl-7H-Pyrrolo[1,2-C]Imidazole-6-Carboxylate ()

  • Structural Differences: Functional Groups: Contains amino and benzylideneamino groups instead of dimethyl and benzoyl substituents.
  • Implications: Higher polarity due to amino groups may improve aqueous solubility but reduce blood-brain barrier penetration. The presence of dual bromine atoms could amplify halogen bonding but also increase molecular weight (~663.1 g/mol estimated).

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol)
Target Compound Pyrrolo-benzimidazole 4-Bromobenzoyl, 6,7-dimethyl, benzyl C₂₉H₂₅BrN₂O₃ ~529.3
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-a)benzimidazole-3-carboxylate Pyrrolo-benzimidazole 4-Chlorobenzoyl, 6,7-dimethyl, benzyl C₂₉H₂₅ClN₂O₃ 484.98
Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate Pyrrolo-quinoline 4-Bromobenzoyl, 7-methyl C₂₃H₁₈BrNO₃ 436.30
Ethyl 5-amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carboxylate Pyrrolo-imidazole Amino, benzylideneamino, dual bromophenyl C₃₀H₂₃Br₂N₅O₂ ~663.1

Key Observations and Implications

Halogen Effects : Bromine in the target compound may enhance binding to electron-rich biological targets compared to chlorine .

Core Heterocycle: Benzimidazole derivatives (target and chloro analogue) are more likely to engage in hydrogen bonding vs. quinoline derivatives, which prioritize aromatic interactions .

Steric and Solubility Trade-offs : Bulkier substituents (e.g., benzyl, dimethyl groups) in the target compound may reduce solubility but improve target specificity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?

  • Methodology :

  • Synthesis : Begin with a condensation reaction under reflux conditions using absolute ethanol as a solvent, adding catalytic glacial acetic acid to facilitate the reaction (similar to methods in ). Monitor reaction progress via TLC or HPLC.
  • Purification : Use column chromatography with a gradient of ethyl acetate/hexane, followed by recrystallization from ethanol to enhance purity. Stability testing under inert atmospheres (e.g., N₂) is critical to avoid decomposition .
  • Handling : Follow safety protocols for heat-sensitive compounds (e.g., P210 guidelines: avoid ignition sources) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology :

  • Spectroscopic Analysis : Combine ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups (e.g., ester, benzimidazole).
  • X-ray Crystallography : Resolve ambiguous peaks in NMR by crystallizing the compound and analyzing its crystal structure.
  • Cross-Validation : Compare spectral data with computationally predicted spectra (e.g., using DFT calculations) .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields for derivatives of this compound?

  • Methodology :

  • DoE (Design of Experiments) : Apply factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between reflux time, acid catalyst concentration, and solvent volume .
  • Case Study :
VariableLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)0.52.0
Solvent (EtOH)50 mL100 mL
  • Computational Pre-Screening : Use reaction path search tools (e.g., ICReDD’s quantum chemical calculations) to predict optimal conditions before lab trials .

Q. How can conflicting data in biological activity assays be resolved?

  • Methodology :

  • Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) across labs.
  • Dose-Response Analysis : Test multiple concentrations to identify non-linear effects (e.g., hormesis).
  • Mechanistic Studies : Use molecular docking to verify binding affinity to target proteins (e.g., kinases or GPCRs) and correlate with experimental IC₅₀ values .

Q. What strategies mitigate degradation during long-term storage?

  • Methodology :

  • Stability Testing : Store samples under varied conditions (e.g., -20°C vs. 4°C, inert vs. ambient atmosphere) and monitor degradation via HPLC every 30 days.
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the compound for hygroscopic sensitivity.
  • Documentation : Adhere to P201/P202 guidelines for handling and labeling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral characterization?

  • Methodology :

  • Multi-Technique Validation : Cross-check NMR/IR data with X-ray crystallography or solid-state NMR to resolve ambiguities (e.g., rotational isomers).
  • Collaborative Verification : Share raw data with independent labs for reproducibility assessments.
  • Computational Reconciliation : Use software like Gaussian or ORCA to simulate spectra under different conformations .

Q. What computational tools are recommended for studying structure-activity relationships (SAR)?

  • Methodology :

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation.
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability in physiological conditions (e.g., explicit solvent models).
  • Fragment-Based Design : Deconstruct the benzimidazole core to identify critical pharmacophores using software like Schrödinger’s Prime .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.